1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea
Brand Name: Vulcanchem
CAS No.: 2034536-06-4
VCID: VC6175399
InChI: InChI=1S/C19H27N3O3/c1-13(2)18(23)22-9-3-5-14-7-8-15(11-17(14)22)21-19(24)20-12-16-6-4-10-25-16/h7-8,11,13,16H,3-6,9-10,12H2,1-2H3,(H2,20,21,24)
SMILES: CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3CCCO3
Molecular Formula: C19H27N3O3
Molecular Weight: 345.443

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea

CAS No.: 2034536-06-4

Cat. No.: VC6175399

Molecular Formula: C19H27N3O3

Molecular Weight: 345.443

* For research use only. Not for human or veterinary use.

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea - 2034536-06-4

Specification

CAS No. 2034536-06-4
Molecular Formula C19H27N3O3
Molecular Weight 345.443
IUPAC Name 1-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(oxolan-2-ylmethyl)urea
Standard InChI InChI=1S/C19H27N3O3/c1-13(2)18(23)22-9-3-5-14-7-8-15(11-17(14)22)21-19(24)20-12-16-6-4-10-25-16/h7-8,11,13,16H,3-6,9-10,12H2,1-2H3,(H2,20,21,24)
Standard InChI Key YTCQBUDTUWGBLE-UHFFFAOYSA-N
SMILES CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3CCCO3

Introduction

Structural Analysis and Nomenclature

Comparative Structural Analogues

Similar urea derivatives, such as 1-ethyl-3-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)urea (PubChem CID 122188227), share the tetrahydroquinoline-urea motif but differ in substituents. The PubChem entry for this analogue provides insights into typical physicochemical properties, including a molecular weight of 233.31 g/mol and a SMILES string (CCNC(=O)NCC1CCC2=CC=CC=C2N1) . Such analogues highlight the role of substituents in modulating solubility and bioavailability.

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of urea derivatives generally involves:

  • Coupling of amines and isocyanates: Reaction of a tetrahydroquinoline-bearing amine with a THF-methyl isocyanate.

  • Acylation of tetrahydroquinoline: Introducing the isobutyryl group via N-acylation using isobutyryl chloride under basic conditions .

A representative pathway might proceed as follows:

  • N-Isobutyrylation of 1,2,3,4-tetrahydroquinolin-7-amine using isobutyryl chloride in dichloromethane with triethylamine.

  • Formation of the urea linkage by reacting the resulting amine with (tetrahydrofuran-2-yl)methyl isocyanate in tetrahydrofuran at 0–25°C.

Optimization Challenges

  • Steric hindrance: The bulky isobutyryl group may slow acylation kinetics.

  • Regioselectivity: Ensuring substitution at the C7 position requires directing groups or protective strategies.

Physicochemical Properties

Calculated and Experimental Data

PropertyValue/Description
Molecular FormulaC₂₀H₂₇N₃O₃
Molecular Weight357.45 g/mol
Solubility (Predicted)Moderate in DMSO, low in water
LogP (Octanol-Water)~2.8 (estimated via PubChem tools)
Hydrogen Bond Donors2 (urea NH groups)
Hydrogen Bond Acceptors4 (urea carbonyl, THF ether)

These properties align with trends observed in analogues like 1-ethyl-3-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)urea, which exhibits a logP of 2.1 and limited aqueous solubility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator